molecular formula C10H12FNO B2418505 (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol CAS No. 2402789-69-7

(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol

Cat. No.: B2418505
CAS No.: 2402789-69-7
M. Wt: 181.21
InChI Key: HPCXRQCCSFCRQQ-NXEZZACHSA-N
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Description

(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-pyrrolidine-3-carboxylic acid.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-fluorobenzaldehyde with ®-pyrrolidine-3-carboxylic acid under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated pyrrolidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(3-Chlorophenyl)pyrrolidin-3-ol
  • (2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol
  • (2R,3R)-2-(3-Methylphenyl)pyrrolidin-3-ol

Uniqueness

(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity in biological systems. This makes it a valuable compound in medicinal chemistry and other scientific research applications.

Properties

IUPAC Name

(2R,3R)-2-(3-fluorophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCXRQCCSFCRQQ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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